
tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate: is a complex organic compound characterized by its bromine and hydroxymethyl functional groups attached to a phenoxyazetidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-(hydroxymethyl)phenol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions including nucleophilic substitution and esterification.
Catalysts and Conditions: Common catalysts used include strong bases or acids, and the reactions are often conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Purification: Purification steps such as recrystallization or chromatography are employed to achieve high purity levels.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be reduced to hydrogen, forming a different compound.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various azides or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways or metabolic processes.
Comparison with Similar Compounds
Tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate: Similar in structure but with a different functional group.
Tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Another bromine-containing compound with a different core structure.
Uniqueness: The presence of the azetidine ring and the specific positioning of the bromine and hydroxymethyl groups make this compound unique compared to others.
tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate , its preparation, reactions, applications, and mechanisms
Biological Activity
tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenoxy moiety, and an azetidine ring. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
The molecular formula of this compound is C15H20BrNO4, with a molecular weight of approximately 342.23 g/mol. The compound's synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-bromo-2-hydroxymethylphenol under basic conditions using solvents like DMF or THF at room temperature to reflux conditions .
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. Notable findings include:
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on certain enzymes. For example, related azetidine derivatives have shown potent inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition of MMPs can lead to reduced tumor invasion and metastasis .
Anticancer Potential
The azetidine framework has been associated with anticancer properties. In studies involving related compounds, significant cytotoxicity was observed against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For instance, a similar compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
The mechanism of action for this compound may involve the following pathways:
- Binding Interactions : The bromophenoxy group can facilitate binding to specific receptors or enzymes, influencing their activity.
- Conformational Changes : The azetidine ring may affect the overall conformation of the molecule, impacting its reactivity and interaction with biological targets.
- Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions that can modify the compound's properties and enhance its biological activity .
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have been extensively studied:
- Study on MDA-MB-231 Cells : A study investigated the effects of azetidine derivatives on MDA-MB-231 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
Compound | IC50 (μM) | Cell Line | Notes |
---|---|---|---|
Compound A | 0.126 | MDA-MB-231 | Strong inhibitory effect on proliferation |
Compound B | 17 | MCF-7 | Moderate cytotoxicity |
Properties
IUPAC Name |
tert-butyl 3-[5-bromo-2-(hydroxymethyl)phenoxy]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,12,18H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXVIZBGTWZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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